Product packaging for 7-Fluoro-3,4-dihydroisoquinoline(Cat. No.:CAS No. 131250-14-1)

7-Fluoro-3,4-dihydroisoquinoline

Cat. No.: B149019
CAS No.: 131250-14-1
M. Wt: 149.16 g/mol
InChI Key: JGMIQDRFJNEVQG-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydroisoquinoline (CAS 131250-14-1) is a versatile fluorinated building block in organic and medicinal chemistry. Its core value lies in serving as a key intermediate for the synthesis of various biologically active tetrahydroisoquinoline derivatives . Research indicates that this compound and its analogs are particularly valuable in pharmaceutical development, specifically for constructing potential drug candidates targeting the central nervous system (CNS) . The fluorine atom and the dihydroisoquinoline core make it a privileged scaffold for further chemical transformations. It acts as a precursor in the synthesis of 1,8-disubstituted tetrahydroisoquinolines, which are structures of high interest in drug discovery . The compound can undergo reactions such as nucleophilic aromatic substitution, where the fluorine atom can be replaced with cyclic amines like pyrrolidine or morpholine to form 8-amino-3,4-dihydroisoquinolines . Furthermore, the C=N double bond in its structure is activated for nucleophilic addition, allowing for the introduction of various alkyl or aryl groups at the 1-position using organolithium reagents, thereby creating a diverse library of compounds for biological screening . This makes this compound a critical starting material for generating novel compounds for pharmacological evaluation and other research applications. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN B149019 7-Fluoro-3,4-dihydroisoquinoline CAS No. 131250-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMIQDRFJNEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 3,4 Dihydroisoquinoline and Fluorinated Analogues

Foundational Approaches to 3,4-Dihydroisoquinoline (B110456) Core Synthesis

The construction of the 3,4-dihydroisoquinoline scaffold is a cornerstone of heterocyclic chemistry, with several classical and modern methods at the disposal of synthetic chemists. These methods are crucial for accessing a wide array of substituted isoquinoline (B145761) derivatives, including those bearing fluorine atoms.

Bischler-Napieralski Cyclization and Mechanistic Investigations

First discovered in 1893 by August Bischler and Bernard Napieralski, the Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.com This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgjk-sci.com The reaction is particularly effective for arenes that are electron-rich. nrochemistry.com

The presence of electron-donating groups on the benzene (B151609) ring facilitates the cyclization. jk-sci.comnrochemistry.com For substrates lacking such activating groups, more forceful conditions, such as refluxing in phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅), are often necessary. wikipedia.orgjk-sci.com A notable side reaction is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives. jk-sci.comorganic-chemistry.org This can sometimes be mitigated by using nitriles as solvents or by employing oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.com

The Bischler-Napieralski reaction is typically carried out under refluxing acidic conditions using a dehydrating agent. wikipedia.orgnrochemistry.com Commonly used reagents include:

Phosphorus oxychloride (POCl₃): A widely used and frequently cited reagent. wikipedia.org

Phosphorus pentoxide (P₂O₅): Often used in conjunction with POCl₃, especially for less reactive substrates. wikipedia.orgorganic-chemistry.org

Polyphosphoric acid (PPA): Another effective dehydrating agent. wikipedia.orgjk-sci.com

Triflic anhydride (B1165640) (Tf₂O): Can be used with phenethylcarbamates. wikipedia.org

Tin(IV) chloride (SnCl₄) and Boron trifluoride etherate (BF₃·OEt₂): Have been employed with phenethylamides. wikipedia.org

Reaction temperatures can range from room temperature to 100 °C, depending on the specific reagents and substrate. wikipedia.org Microwave-assisted Bischler-Napieralski reactions have also been developed, allowing for the rapid generation of substituted isoquinoline libraries. organic-chemistry.org

The precise mechanism of the Bischler-Napieralski reaction has been a subject of detailed study, with two primary pathways proposed. wikipedia.org The divergence in these mechanisms lies in the timing of the elimination of the carbonyl oxygen from the starting amide. wikipedia.org

Imine-Ester Intermediate (Mechanism I): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. wikipedia.orgnrochemistry.com Cyclization occurs first, followed by elimination to form the imine. wikipedia.orgnrochemistry.com

Nitrilium Ion Intermediate (Mechanism II): In this mechanism, the elimination of the carbonyl oxygen occurs prior to cyclization, leading to the formation of a highly electrophilic nitrilium ion. wikipedia.orgnrochemistry.com This intermediate then undergoes intramolecular electrophilic attack on the aromatic ring. slideshare.net

Current understanding suggests that the reaction conditions likely influence which mechanistic pathway predominates. wikipedia.org Evidence for the nitrilium ion intermediate includes the observation of styrenes as byproducts, which can arise from a retro-Ritter type reaction. organic-chemistry.org

Several modifications to the classical Bischler-Napieralski reaction have been developed to improve yields, expand substrate scope, and allow for milder reaction conditions.

One notable modification involves the use of oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃) to generate an N-acyliminium intermediate. organic-chemistry.org This approach avoids the elimination of the amide group as a nitrile, which can be a significant side reaction. organic-chemistry.org Subsequent removal of the oxalyl group furnishes the desired 3,4-dihydroisoquinoline. organic-chemistry.org

Another mild and efficient procedure utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine. organic-chemistry.orgorganic-chemistry.org This method allows for the direct conversion of various amides to their corresponding cyclodehydrated products in short reaction times. organic-chemistry.org The reaction is thought to proceed through a transient and highly electrophilic nitrilium ion or a pyridinium (B92312) adduct that is trapped by the arene ring. organic-chemistry.org

More recently, the use of room-temperature ionic liquids, such as 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆), has been explored as an environmentally benign solvent for the Bischler-Napieralski reaction. organic-chemistry.orgresearchgate.net This approach can lead to excellent yields and purity, often without the need for chromatographic purification. organic-chemistry.org

Alternative Annulation Strategies for 3,4-Dihydroisoquinolines

While the Bischler-Napieralski reaction is a workhorse in isoquinoline synthesis, several other important methods provide access to the 3,4-dihydroisoquinoline core.

The Pictet-Spengler reaction is a prominent alternative, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The reaction is typically catalyzed by acid and proceeds through an iminium ion intermediate. wikipedia.orgyoutube.com While highly effective for electron-rich aromatic systems like indoles, the synthesis of tetrahydroisoquinolines from phenethylamines often requires harsher conditions, such as refluxing with strong acids. wikipedia.orgdepaul.eduthermofisher.com

Another related method is the Pictet-Gams reaction , which starts from a β-hydroxy-β-phenethylamide. wikipedia.org Under the same strongly dehydrating conditions as the Bischler-Napieralski reaction, it yields an isoquinoline directly. wikipedia.org

Modern transition-metal-catalyzed methods have also emerged as powerful tools for constructing 3,4-dihydroisoquinolone frameworks. For instance, palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes in the presence of air as the terminal oxidant provides an efficient route to these structures. organic-chemistry.org Similarly, cobalt(III)-catalyzed C-H annulation of arylamides with 1,3-dienes offers a regio- and chemoselective synthesis of 3,4-dihydroisoquinolinones. organic-chemistry.org

Oxidative Dehydrogenation of 1,2,3,4-Tetrahydroisoquinolines

An alternative synthetic route to 3,4-dihydroisoquinolines involves the selective oxidation of the corresponding 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org This approach is advantageous as tetrahydroisoquinolines can be readily prepared through methods like the Pictet-Spengler reaction. organic-chemistry.org

Various oxidizing agents and systems have been employed for this transformation. A catalytic system using copper(II) chloride and molecular oxygen has proven effective for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines. clockss.org Electrochemical methods also offer a controlled and often environmentally friendly approach. For example, selective partial dehydrogenation of tetrahydroisoquinolines to 3,4-dihydroisoquinolines can be achieved via anodic oxidation in the presence of nitric acid. rsc.org The protonation of the resulting 3,4-dihydroisoquinoline by the acid prevents further oxidation to the fully aromatized isoquinoline. rsc.org Conversely, complete dehydrogenation to the isoquinoline can be achieved using a TEMPO-mediated electrochemical oxidation. rsc.org Other reagents reported for this transformation include elemental sulfur and potassium permanganate. researchgate.netgoogle.com

Catalytic Systems for Selective Oxidation (e.g., Cu/Co Synergistic Catalysis, Photocatalysis)

The selective oxidation of a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) precursor is a direct route to the corresponding 3,4-dihydroisoquinoline (DHIQ). A significant challenge in this transformation is preventing over-oxidation. sciengine.com Advanced catalytic systems have been developed to achieve high selectivity under mild, environmentally friendly conditions. sciengine.com

Cu/Co Synergistic Catalysis

A highly selective and efficient method for the synthesis of DHIQs involves the use of a copper and cobalt synergistic catalyst. sciengine.com In this approach, copper nanoparticles (Cu NPs) are encapsulated within a metal-organic framework (MOF) that contains cobalt centers. sciengine.com This system, denoted as Cu NPs@MOF, facilitates the selective oxydehydrogenation of THIQs to DHIQs. sciengine.com

Mechanism investigations suggest that the high catalytic performance is due to the stable framework of the MOF and a synergistic effect between the loaded copper nanoparticles and the cobalt metal centers within the framework. sciengine.com This system has demonstrated high selectivity (98%) and a turnover frequency (TOF) of 22.1 h⁻¹ under mild conditions. sciengine.com Notably, the reaction can be performed under air and is applicable to gram-scale synthesis. sciengine.com While not explicitly demonstrated for 7-fluoro-THIQ, the methodology has been successfully applied to other substituted systems, such as for the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, indicating its potential for broader substrate compatibility. sciengine.com

Photocatalysis

Photocatalytic methods represent another modern approach to constructing the dihydroisoquinoline core. One such strategy involves a photocatalytic [4 + 2] skeleton-editing cascade. nih.gov This method allows for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.gov In this process, NHPIs act as bifunctional reagents, enabling a ring-enlargement cascade through the cleavage of two C-N bonds and the formation of one C-N and two C-C bonds. nih.gov The reaction demonstrates applicability to fluorinated systems, as 5,6-difluoro- and 4-fluoro-substituted NHPI esters successfully yield the corresponding fluorinated dihydroisoquinoline-1,4-dione products. nih.gov

Direct and Selective Fluorination Strategies for Dihydroisoquinoline Derivatives

The direct introduction of fluorine onto a pre-formed dihydroisoquinoline ring or its precursors offers a convergent approach to these valuable compounds. Strategies include leveraging directing groups for site-selective C-H activation or employing halogen-exchange reactions.

Directed Ortho-Metalation and Halogen-Exchange Approaches for Fluorinated Dihydroisoquinolines

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu This generates a stabilized aryllithium intermediate that can be quenched with an electrophile. wikipedia.org

This strategy has been successfully applied to the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), a close regioisomer of the target compound. mdpi.comresearchgate.net The synthesis begins with the N-pivaloyl protection of 2-(2-fluorophenyl)ethylamine. The pivaloyl group serves as the DMG, directing lithiation to the position ortho to the fluorine atom. The resulting organolithium intermediate is then trapped with N,N-dimethylformamide (DMF) to introduce a formyl group, which undergoes spontaneous cyclization and dehydration upon acidic workup to yield the desired 8-fluoro-3,4-dihydroisoquinoline. mdpi.com The fluorine atom itself is known to be a potent directing group for metalation. researchgate.net

StepReagents and ConditionsProductYieldReference
1Pivaloyl chloride, Et₃N, CH₂Cl₂N-pivaloyl-2-(2-fluorophenyl)ethylamine99% mdpi.com
2BuLi, THF, -78 °C, then DMF8-fluoro-3,4-dihydroisoquinoline68% (2 steps) mdpi.com

Halogen-Exchange Approaches

Halogen-exchange reactions, particularly the conversion of aryl bromides or iodides to aryl fluorides, provide another potential route. frontiersin.org While challenging, methods using palladium or copper catalysts have been developed for the fluorination of aryl halides. frontiersin.org A significant advance involves using a palladium complex with the BrettPhos ligand and silver fluoride (B91410) as the fluorine source, which has been shown to fluorinate electron-deficient or ortho-substituted aryl bromides. frontiersin.org This approach could theoretically be applied to a bromo-substituted dihydroisoquinoline precursor, though direct C-H fluorination or construction of the fluorinated ring from fluorinated precursors is often more common.

Intramolecular Aminofluorination and Cyclization Protocols

Building the heterocyclic ring from an appropriately functionalized and fluorinated acyclic precursor is a robust and widely used strategy.

One powerful method involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. nih.govresearchgate.net In this reaction, the precursor is treated with an organolithium reagent, which selectively attacks the cyano carbon. nih.gov This generates a nitrogen anion that subsequently displaces one of the vinylic fluorine atoms in an intramolecular nucleophilic substitution, forming the C-N bond and yielding a 3-fluoroisoquinoline. nih.gov This approach provides a direct entry into the fluorinated isoquinoline core structure.

Vicinal Difluorination Approaches for Dihydroisoquinolines (e.g., 4,4-Difluoro Derivatives)

The introduction of a gem-difluoro group into the dihydroisoquinoline scaffold, particularly at the C4 position, is a valuable modification. One direct method for producing 4,4-difluoro-3,4-dihydroisoquinoline derivatives is the reaction of a corresponding 4-oxo-tetrahydroisoquinoline precursor with hydrogen fluoride. google.com

Alternatively, deoxofluorination is a common strategy. nih.gov For example, the synthesis of 4-deoxy-4,4-difluoro-KRN7000, a related scaffold, was achieved via a deoxofluorination of the corresponding 4-ketone. nih.gov The success of this reaction was found to be highly dependent on the nature of the protecting group on the adjacent C3 hydroxyl group; a benzoyl group allowed the reaction to proceed smoothly, while a benzyl (B1604629) ether completely inhibited it. nih.gov Vicinal difluorination of alkenes, which serves as a bioisosteric replacement for a double bond, is another relevant strategy that can enhance properties like solubility and photostability. nih.govnih.govorganic-chemistry.org

Potassium Fluoride-Mediated Fluorocyclization Reactions

Potassium fluoride (KF) is an inexpensive and widely used nucleophilic fluoride source in organic synthesis. nih.govresearchgate.net It is a key component in fluorocyclization reactions, which allow for the construction of multiple bonds in a single operation to create fluorinated heterocycles. nih.gov

One notable application of KF is in oxidative fluorination reactions when paired with an oxidant like trichloroisocyanuric acid (TCICA). nih.govresearchgate.net This reagent combination has proven effective for the oxidative fluorination of various heteroatoms. nih.gov While a direct KF-mediated fluorocyclization to form 7-fluoro-3,4-dihydroisoquinoline is not explicitly documented, the principles of fluorocyclization suggest its feasibility. nih.gov Such a reaction would likely involve an intramolecular cyclization event onto a precursor where the fluorination step, facilitated by KF, occurs either before or after the ring closure. nih.gov

Asymmetric Synthesis of Chiral Fluorinated Dihydroisoquinolines and Precursors

The development of asymmetric methods to produce enantiomerically pure fluorinated compounds is crucial for their application in life sciences. This can be achieved by using chiral precursors or by introducing chirality via an asymmetric reaction on the heterocyclic core.

Synthesis from Chiral Precursors

The "chiral pool" approach utilizes readily available chiral molecules from nature. youtube.com Fluorinated amino acids are essential building blocks for this purpose. beilstein-journals.org Chiral Ni(II) complexes have been instrumental in the stereoselective synthesis of non-canonical amino acids, including fluorinated analogs of phenylalanine and γ-branched fluorinated amino acids like trifluoroleucine. beilstein-journals.org These chiral fluorinated amino acids can then serve as precursors in multi-step syntheses to build the chiral fluorinated dihydroisoquinoline framework.

Asymmetric Catalysis on the Heterocycle

An alternative strategy is to introduce a stereocenter directly onto a pre-formed dihydroisoquinoline ring. A catalytic asymmetric allylation of 3,4-dihydroisoquinolines has been developed using a copper catalyst with a chiral phosphine (B1218219) ligand (DTBM-SEGPHOS). acs.org This reaction installs an allyl group at the C1 position with good yield and high stereoselectivity. acs.org The resulting chiral 1-allyltetrahydroisoquinoline can then be used in the synthesis of various isoquinoline alkaloids. acs.org This demonstrates a viable pathway for creating chiral fluorinated analogs by applying the methodology to a substrate like this compound.

MethodCatalyst/ReagentKey FeatureReference
Chiral Precursor SynthesisChiral Ni(II) complexSynthesizes enantiopure fluorinated amino acids. beilstein-journals.org
Asymmetric AllylationCu(I) / DTBM-SEGPHOSIntroduces chirality at C1 of the dihydroisoquinoline core. acs.org

Stereoselective Fluorine Incorporation

The stereoselective introduction of fluorine into heterocyclic scaffolds is a challenging yet crucial task for the development of chiral fluorinated molecules. One effective strategy involves the organocatalytic asymmetric electrophilic fluorination of a related heterocyclic system, 2,3-dihydroquinolin-4(1H)-ones. nih.gov This one-pot, multi-step transformation utilizes simple starting materials to construct fluorinated dihydroquinolinone derivatives with high yields and excellent diastereoselectivity. nih.gov

The process proceeds via a Knoevenagel condensation, followed by an aza-Michael addition and, finally, an electrophilic fluorination step. nih.gov This methodology demonstrates the potential for creating stereodefined fluorine-containing centers adjacent to a carbonyl group within a nitrogen heterocycle, a strategy that could be adapted for the stereoselective synthesis of fluorinated 3,4-dihydroisoquinoline derivatives.

Table 1: Organocatalytic Stereoselective Fluorination of Dihydroquinolin-4(1H)-one Derivatives nih.gov

SubstrateYield (%)Diastereomeric Ratio (dr)
2,3-dihydroquinolin-4(1H)-oneup to 98%up to 99:1

Catalytic Asymmetric Transformations Utilizing Dihydroisoquinoline Intermediates

3,4-Dihydroisoquinolines are valuable intermediates in catalytic asymmetric synthesis, serving as prochiral substrates for the enantioselective synthesis of chiral 1-substituted tetrahydroisoquinolines, which are core structures in many biologically active alkaloids. mdpi.commdpi.com

Asymmetric Hydrogenation (AH)

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the reduction of the C=N bond in 1-substituted-3,4-dihydroisoquinolines. Iridium catalysts, in particular, when combined with various chiral phosphorus-based ligands, have shown great success. The performance of these catalysts can be significantly influenced by the choice of ligand and the use of additives. For instance, in the iridium-catalyzed asymmetric hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, additives like N-bromosuccinimide (NBS) have been shown to be crucial for achieving high conversion and enantioselectivity. mdpi.com

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines mdpi.com

SubstrateCatalyst SystemAdditiveConversion (%)Enantiomeric Excess (ee, %)
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / L4 (tetraMe-BITIOP)NBS>9985
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / L5 (Diophep)NBS>9988
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / L4 (tetraMe-BITIOP)NBS>9994
1-(2-Nitrophenyl)-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / L5 (Diophep)NBS>9976

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid/triethylamine mixtures or isopropanol (B130326) as the hydrogen source. Ruthenium, rhodium, and iridium complexes with chiral ligands are effective catalysts for the ATH of 1-aryl-3,4-dihydroisoquinolines. mdpi.comresearchgate.netnih.gov For example, rhodium catalysts derived from chiral diamine ligands based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have proven to be effective in the ATH of various substituted dihydroisoquinolines. nih.gov

Asymmetric Aza-Friedel-Crafts Reaction

The enantioselective aza-Friedel-Crafts reaction is a powerful C-C bond-forming reaction. Chiral phosphoric acids have emerged as highly effective catalysts for the reaction between 3,4-dihydroisoquinolines and electron-rich aromatic compounds like 1-naphthols. acs.orgnih.govbohrium.com This reaction provides access to chiral 1-aryl-tetrahydroisoquinolines with high yields and excellent enantioselectivities under mild conditions. acs.orgbohrium.com

Table 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Aza-Friedel-Crafts Reaction acs.orgbohrium.com

Dihydroisoquinoline SubstrateNaphthol SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
3,4-Dihydroisoquinoline1-Naphthol(R)-8H-BINOL-CPA9596
6,7-Dimethoxy-3,4-dihydroisoquinoline1-Naphthol(R)-8H-BINOL-CPA9695
3,4-Dihydroisoquinoline4-Methoxy-1-naphthol(R)-8H-BINOL-CPA9495

Asymmetric Allylation

The catalytic asymmetric allylation of 3,4-dihydroisoquinolines represents another important transformation. Using a copper catalyst with a chiral phosphine ligand such as DTBM-SEGPHOS, allyltrimethoxysilane (B1265876) can be used as a nucleophile to introduce an allyl group at the C1 position with good yield and stereoselectivity. nih.gov The resulting chiral 1-allyltetrahydroisoquinoline derivatives are versatile intermediates for the synthesis of various isoquinoline alkaloids. nih.gov

Reactivity and Advanced Chemical Transformations of 7 Fluoro 3,4 Dihydroisoquinoline

Nucleophilic Reactivity of the Iminium Moiety in 3,4-Dihydroisoquinolines

The endocyclic C=N double bond in 3,4-dihydroisoquinolines imparts an iminium character to the molecule, rendering the C1 carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of isoquinoline (B145761) chemistry, enabling the introduction of a wide array of substituents at this position.

Additions of Organometallic Reagents to the C=N Double Bond

A common and effective method for functionalizing the C1 position of 3,4-dihydroisoquinolines involves the addition of organometallic reagents. Both Grignard and organolithium reagents are widely employed for this purpose, leading to the formation of 1-substituted tetrahydroisoquinolines. mdpi.com Studies have shown that organolithium reagents often exhibit higher reactivity and can facilitate these additions under milder conditions compared to their Grignard counterparts. researchgate.net

This transformation is not limited to simple alkyl or aryl groups. For instance, in the synthesis of 1-alkyl(phenyl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines, an initial fluorine-amine exchange at the 8-position is followed by the addition of alkyl(phenyl)lithium reagents to the C=N double bond of the resulting 8-amino-3,4-dihydroisoquinoline intermediate. mdpi.com This sequential approach highlights the compatibility of the C=N bond addition with other functional groups on the isoquinoline scaffold.

Cycloaddition Reactions (e.g., [3+2] Annulations)

The iminium moiety of 3,4-dihydroisoquinoline (B110456) derivatives can also participate in cycloaddition reactions, serving as a key component in the construction of more complex heterocyclic systems. One notable example is the [3+2] dipolar cycloaddition. In this type of reaction, C,N-cyclic azomethine imines, which can be generated from 3,4-dihydroisoquinolines, act as 1,3-dipoles. nih.gov

These reactive intermediates can then engage with various dipolarophiles. For instance, the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones can proceed via a [3+2] cycloaddition to yield structurally diverse tetrahydroisoquinoline derivatives. nih.gov This process is often characterized by high diastereoselectivity and enantioselectivity, providing a powerful tool for asymmetric synthesis. The reaction mechanism typically involves the formation of a dienamine intermediate, which then undergoes the 1,3-dipolar cycloaddition. nih.gov

Influence of Fluorine Substitution on Reactivity Profiles

The presence of a fluorine atom at the 7-position of the 3,4-dihydroisoquinoline ring system significantly influences its chemical reactivity, particularly concerning the aromatic ring.

Activation of Aromatic Fluorine for Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in 7-fluoro-3,4-dihydroisoquinoline is activated towards nucleophilic aromatic substitution (SNAr). This activation is attributed to the electron-withdrawing nature of the iminium moiety, which lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. mdpi.comlibretexts.org For an SNAr reaction to proceed efficiently, the presence of an electron-withdrawing group, in this case the C=N bond, is crucial. libretexts.orgyoutube.com

The position of the electron-withdrawing group relative to the leaving group (the fluorine atom) is critical. In the case of this compound, the iminium group is in a position that allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance. libretexts.org

Fluorine-Amine Exchange Reactions

A practical application of the activated fluorine atom is its displacement by amine nucleophiles. This fluorine-amine exchange has been demonstrated in the synthesis of 8-amino-3,4-dihydroisoquinolines from 8-fluoro-3,4-dihydroisoquinoline (B12937770). mdpi.com In a specific example, heating 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303) with amines such as morpholine (B109124) and pyrrolidine (B122466) in a sealed tube resulted in the formation of the corresponding 8-amino-substituted products. mdpi.com This reaction provides a direct route to valuable intermediates for the synthesis of more complex molecules.

ReactantNucleophileProduct
8-Fluoro-3,4-dihydroisoquinolineMorpholine8-Morpholino-3,4-dihydroisoquinoline
8-Fluoro-3,4-dihydroisoquinolinePyrrolidine8-Pyrrolidino-3,4-dihydroisoquinoline
Regiochemical Control in Fluorine Displacement

The regioselectivity of the fluorine displacement in SNAr reactions is a key consideration. While the provided search results focus on 8-fluoro-3,4-dihydroisoquinoline, the principles of regiochemical control are applicable to the 7-fluoro isomer. The directing effect of substituents on the aromatic ring plays a crucial role. In a related context, a "directed SNAr" reaction has been observed where the reaction proceeds specifically at the ortho position to a directing group, even without a strong electron-withdrawing group on the arene substrate. rsc.org In the case of this compound, the position of the fluorine atom relative to the activating iminium group would dictate the regioselectivity of the nucleophilic attack. The electron-withdrawing effect of the iminium moiety would preferentially activate the positions ortho and para to it. Therefore, in this compound, the fluorine at the 7-position is in a para-like position relative to the C1 carbon of the iminium group, which would facilitate its displacement via an SNAr mechanism.

Electronic and Steric Effects of Fluorine on the Isoquinoline Core Reactivity

The reactivity of the this compound core is significantly modulated by the electronic and steric properties of the fluorine atom. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (–I effect). This inductive effect decreases the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions.

Systematic studies on related aromatic systems have shown that electronic effects are often the predominant factor controlling the ease of certain chemical reactions. rsc.org The electron-withdrawing nature of fluorine can affect the reactivity of the imine moiety (C=N) within the dihydroisoquinoline ring system. Furthermore, the presence of fluorine can influence the stereoselectivity of reactions at adjacent positions, an influence sometimes referred to as the "beta-fluorine effect," which has been observed to direct the stereochemical outcome of radical reactions. nih.gov

In terms of steric hindrance, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Consequently, steric effects from the fluorine at the C7 position are generally considered less significant than its powerful electronic influence, especially for reactions at distant sites like the C1 position. rsc.orgnih.gov However, in specific contexts, such as the formation of metal chelates or intramolecular cyclizations, even minor steric changes can impact reaction feasibility and outcomes. nih.gov

Derivatization and Scaffold Diversification of this compound

The this compound core is a valuable building block that can be chemically modified through a variety of reactions to generate diverse molecular scaffolds. These transformations include reductions, oxidations, and carbon-carbon bond-forming reactions at multiple positions.

The imine (C=N) double bond in 3,4-dihydroisoquinolines is readily reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system. This transformation is fundamental for accessing a class of compounds known for a wide range of biological activities. rsc.org The reduction can be achieved using various hydride reagents or through catalytic hydrogenation. For instance, sodium borohydride (B1222165) (NaBH₄) is commonly used for this purpose in alcoholic solvents. mdpi.comresearchgate.net Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is another effective method. mdpi.com These methods are often highly efficient and can be performed under mild conditions. mdpi.com The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key strategy for producing chiral THIQ alkaloids and related compounds. rsc.org

Table 1: Reduction of this compound

Reaction Type Reagent(s) Product Reference(s)
Imine Reduction Sodium Borohydride (NaBH₄) 7-Fluoro-1,2,3,4-tetrahydroisoquinoline mdpi.com, researchgate.net
Catalytic Hydrogenation H₂, 10% Pd/C 7-Fluoro-1,2,3,4-tetrahydroisoquinoline mdpi.com

The 3,4-dihydroisoquinoline scaffold can be aromatized to the corresponding fully aromatic isoquinoline system. organic-chemistry.org This oxidation process re-establishes the aromaticity of the nitrogen-containing ring and is a key step in the synthesis of many substituted isoquinolines. Various oxidizing agents can be employed for this transformation. While specific examples for the 7-fluoro derivative are not detailed in the provided literature, general methods for the oxidation of dihydroisoquinolines are well-established and applicable. Microwave-assisted methods have been noted for their efficiency in producing isoquinoline libraries from dihydroisoquinoline precursors. organic-chemistry.org

The this compound skeleton allows for functionalization at several key positions, enabling the creation of diverse derivatives.

C1 Position: The carbon atom of the imine group (C1) is electrophilic and susceptible to nucleophilic attack. This reactivity is widely exploited for the introduction of alkyl and aryl substituents. Organometallic reagents, such as organolithiums (e.g., BuLi) and Grignard reagents, readily add to the C=N double bond to form 1-substituted tetrahydroisoquinolines after an aqueous workup. mdpi.com Organolithium reagents are noted to react faster and under milder conditions than their Grignard counterparts. mdpi.com

C3 and C4 Positions: The introduction of substituents at the C3 position can enhance the biostability of the resulting molecules by preventing metabolic oxidation. rsc.org While direct functionalization can be challenging, synthetic strategies often involve building the ring from precursors that already contain the desired C3 substituents. rsc.org Functionalization at the C4 position can be achieved through various means, including as part of cyclization reactions like the Castagnoli-Cushman protocol, which can install a carboxamide group at C4. tandfonline.com

C8 Position: Functionalization at the C8 position is synthetically important. In related fluorinated isoquinolines, such as the 8-fluoro isomer, the fluorine atom can be displaced by nucleophiles like amines in a nucleophilic aromatic substitution (SNAAr) reaction, demonstrating a pathway to 8-amino derivatives. mdpi.comresearchgate.net

Table 2: Functionalization Reactions

Position Reaction Type Reagent(s) Product Type Reference(s)
C1 Nucleophilic Addition Organolithium or Grignard Reagents 1-Alkyl/Aryl-tetrahydroisoquinoline mdpi.com
C8 Nucleophilic Aromatic Substitution Amines (e.g., morpholine) 8-Amino-3,4-dihydroisoquinoline mdpi.com, researchgate.net
C4 Cyclocondensation Homophthalic Anhydride (B1165640), Aldehyde, NH₄OAc 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide tandfonline.com

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde, and a compound with an acidic proton (often a ketone or other carbonyl compound). organic-chemistry.org This reaction forms a β-amino carbonyl compound, known as a Mannich base, and is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgnrfhh.com

In the context of this compound, the nitrogen atom could act as the amine component. The reaction could potentially proceed with an aldehyde and an enolizable ketone, where the intermediate iminium ion formed from the dihydroisoquinoline and the aldehyde would be attacked by the enol of the ketone. This would lead to the formation of a new carbon-carbon bond, likely at the nitrogen or an adjacent carbon, although specific literature examples for this substrate are not prominent. The general principles of the Mannich reaction have been widely applied in the synthesis of alkaloids and other pharmacologically active molecules. organic-chemistry.org

The Castagnoli-Cushman reaction is a versatile cyclocondensation between an imine and a homophthalic anhydride (or a related cyclic anhydride) to produce substituted lactams. researchgate.netmdpi.com This reaction has been successfully applied to the synthesis of 7-fluoro-isoquinoline derivatives.

In one notable application, a three-component variant of the Castagnoli-Cushman reaction was used to prepare 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamides. tandfonline.com This reaction involves the in situ formation of an imine from an aldehyde (cyclopropane carboxaldehyde) and an amine source (ammonium acetate), which then reacts with 7-fluoro-homophthalic anhydride. The reaction proceeds through a [4+2] type cyclocondensation, ultimately yielding a densely functionalized 7-fluoro-dihydroisoquinolone scaffold with substituents introduced at the C3 and C4 positions in a single step. tandfonline.combeilstein-journals.org

Table 3: Castagnoli-Cushman Reaction Example

Reactant 1 Reactant 2 Reactant 3 Product Reference(s)
7-Fluoro-homophthalic anhydride Cyclopropane carboxaldehyde Ammonium Acetate (NH₄OAc) 3-Cyclopropyl-7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide tandfonline.com

C-Oxyalkylation Reactions on Dihydroisoquinolines

While direct C-oxyalkylation on this compound has not been extensively documented, the inherent reactivity of the 3,4-dihydroisoquinoline scaffold suggests that such transformations are feasible. The most electrophilic carbon in the 3,4-dihydroisoquinoline system is the C1 carbon of the imine bond. This position is susceptible to nucleophilic attack, providing a strategic handle for the introduction of various substituents.

C-Oxyalkylation, the formation of a C-O-Alkyl bond on a carbon atom, can be envisioned to proceed at the C1 position. This transformation would likely involve the reaction of this compound with an oxygen-based nucleophile that also carries an alkyl group. One plausible approach involves the use of an alcohol in the presence of an activating agent.

A hypothetical reaction scheme could involve the activation of the C1 position followed by the addition of an alcohol. For instance, treatment with an acyl halide could form a reactive N-acyliminium ion intermediate. This intermediate would then be highly susceptible to nucleophilic attack by an alcohol, leading to the desired C1-oxyalkylated product.

Table 1: Hypothetical C-Oxyalkylation of this compound

EntryAlcoholActivating AgentProduct
1MethanolAcetyl Chloride7-Fluoro-1-methoxy-2-acetyl-1,2,3,4-tetrahydroisoquinoline
2EthanolBenzoyl Chloride7-Fluoro-1-ethoxy-2-benzoyl-1,2,3,4-tetrahydroisoquinoline
3Isopropanol (B130326)Trifluoroacetic Anhydride7-Fluoro-1-isopropoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline

It is important to note that these are proposed reaction pathways based on the known chemistry of dihydroisoquinolines. Experimental validation would be necessary to confirm the feasibility and optimize the reaction conditions for this compound.

Cross-Coupling Reactions at Halogenated Positions

The fluorine atom at the C7 position of this compound introduces a site for potential cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While C-F bonds are generally more challenging to activate compared to other carbon-halogen bonds, advancements in catalyst design have made such transformations increasingly accessible.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are of particular interest. wikipedia.orgwikipedia.org The success of these reactions hinges on the ability of the palladium catalyst to undergo oxidative addition into the C-F bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide. wikipedia.org In the context of this compound, a Suzuki coupling would enable the formation of a new carbon-carbon bond at the C7 position, leading to the synthesis of 7-aryl or 7-vinyl substituted dihydroisoquinolines. The reactivity of aryl fluorides in Suzuki couplings is often lower than that of the corresponding chlorides, bromides, or iodides. libretexts.org However, the use of specialized ligands and reaction conditions can facilitate the activation of the C-F bond.

A study on the Suzuki cross-coupling of a related bromo-substituted thiophene (B33073) derivative of a dihydroisoquinoline analogue has demonstrated the feasibility of such transformations on similar scaffolds. nih.gov In this work, various boronic acids were successfully coupled at the halogenated position in the presence of a palladium catalyst. nih.gov This provides a strong precedent for the potential success of Suzuki couplings with this compound, although the conditions would likely require optimization to account for the stronger C-F bond.

Table 2: Representative Suzuki-Miyaura Coupling of a Halogenated Dihydroisoquinoline Analogue nih.gov

EntryBoronic AcidProductYield (%)
1Phenylboronic acid(E)-2-methyl-N-((3-phenylthiophen-2-yl)methylene)-4-bromoaniline33-46
24-Methylphenylboronic acid(E)-4-bromo-2-methyl-N-((3-(p-tolyl)thiophen-2-yl)methylene)aniline33-46
34-Methoxyphenylboronic acid(E)-4-bromo-N-((3-(4-methoxyphenyl)thiophen-2-yl)methylene)-2-methylaniline33-46

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction would allow for the introduction of a variety of nitrogen-based nucleophiles at the C7 position of this compound, leading to the synthesis of 7-amino-3,4-dihydroisoquinolines. As with Suzuki coupling, the activation of the C-F bond is a critical step and often requires specialized catalytic systems. wikipedia.org

The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl halides, including fluorides. youtube.com These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 3,4 Dihydroisoquinoline Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 7-fluoro-3,4-dihydroisoquinoline in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For a compound like this compound, one would expect to see signals corresponding to the aromatic protons, whose chemical shifts and coupling patterns would be influenced by the electron-withdrawing fluorine atom. Additionally, two aliphatic triplets would be anticipated for the C3 and C4 methylene (B1212753) groups in the dihydroisoquinoline core.

¹³C NMR: Carbon-13 NMR spectra indicate the number of unique carbon atoms. The spectrum would show distinct signals for each of the nine carbons in the this compound skeleton. The carbon atom directly bonded to fluorine (C-7) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. Other aromatic carbons would show smaller two-, three-, or four-bond couplings (ⁿJCF), which are invaluable for confirming the fluorine's position.

¹⁹F NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method for observing the fluorine atom. biophysics.org The chemical shift of the fluorine signal is highly sensitive to its electronic environment. biophysics.org The signal would appear as a complex multiplet due to couplings with nearby aromatic protons. For instance, in the case of 8-fluoro-3,4-dihydroisoquinoline (B12937770) hydrochloride hydrate (B1144303), the ¹⁹F NMR spectrum in D₂O shows a triplet of doublets, confirming its coupling to adjacent protons.

The following tables present the NMR data for 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate, which illustrates the typical data obtained for this class of compounds. mdpi.com

Table 1: ¹H NMR Data for 8-Fluoro-3,4-dihydroisoquinoline Hydrochloride Hydrate (in D₂O)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 8.63 s -
Aromatic H 7.72 - 7.64 m -
Aromatic H 7.42 td JHH = 8.2, JHF = 5.2
CH₂ (C-3) 4.02 t 6.4
CH₂ (C-4) 3.22 t 6.4

Data sourced from Bakonyi et al., 2017. mdpi.com

Table 2: ¹³C NMR Data for 8-Fluoro-3,4-dihydroisoquinoline Hydrochloride Hydrate (in D₂O)

Carbon Chemical Shift (δ, ppm) C-F Coupling Constant (JCF, Hz)
C-1 163.5 d, JCF = 2.4
C-8 161.4 d, JCF = 251
C-4a 136.7 d, JCF = 6.4
C-7 131.9 d, JCF = 9.2
C-5 122.1 d, JCF = 3.6
C-8a 121.7 d, JCF = 16.7
C-6 118.0 d, JCF = 21.3
C-3 43.1 -
C-4 24.3 d, JCF = 3.7

Data sourced from Bakonyi et al., 2017. mdpi.com

Table 3: ¹⁹F NMR Data for 8-Fluoro-3,4-dihydroisoquinoline Hydrochloride Hydrate (in D₂O)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F-8 -112.5 td JFH = 8.2, JFH = 5.2

Data sourced from Bakonyi et al., 2017. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear correlation between the protons of the C-3 and C-4 methylene groups. It would also reveal through-space or through-bond couplings between the aromatic protons, helping to trace the connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would be used to unambiguously assign the ¹³C signals for the C-1, C-3, C-4, and all protonated aromatic carbons by correlating them to their known ¹H signals.

In derivatives of this compound that contain additional fluorine atoms, the analysis of fluorine-fluorine (¹⁹F-¹⁹F) coupling constants provides profound structural insights. The magnitude of JFF is highly dependent on the number of intervening bonds and the spatial relationship between the coupled nuclei.

Through-Bond Coupling: Coupling over three to five bonds (³JFF, ⁴JFF, ⁵JFF) is common in fluoroaromatic systems. The magnitudes of these couplings can help distinguish between different positional isomers. For instance, the meta-coupling constant (⁴JFF) is often enhanced by the presence of an intervening nitrogen atom in a heterocyclic ring, which can be a useful diagnostic tool. capes.gov.br

Through-Space Coupling: If two fluorine atoms are held in close proximity (i.e., peri positions), a large coupling constant can be observed, which is transmitted through space rather than through the bonding network. This effect is a powerful indicator of molecular geometry.

The interpretation of these coupling constants is complex but can be aided by theoretical calculations and comparison with data from known fluorinated heterocyclic compounds. uoa.gracs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with extremely high accuracy. nih.govpnnl.gov Unlike standard mass spectrometry, HRMS can measure the mass of an ion to within a few parts per million (ppm), which is sufficiently precise to distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₉H₈FN), HRMS would be used to confirm its molecular formula by measuring the exact mass of its protonated molecular ion, [M+H]⁺. The experimental value is then compared to the theoretically calculated mass. The close agreement between these values provides unambiguous confirmation of the molecular formula.

The data for the related 8-fluoro-3,4-dihydroisoquinoline demonstrates this principle effectively. mdpi.com

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Compound Ion Calculated Mass (m/z) Found Mass (m/z)
This compound (Theoretical) [C₉H₈FN + H]⁺ 150.0714 -
8-Fluoro-3,4-dihydroisoquinoline (Experimental) [C₉H₉FN]⁺ 150.0714 150.0723

Experimental data for the 8-fluoro isomer sourced from Bakonyi et al., 2017. mdpi.com

X-ray Crystallography for Definitive Structural Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles.

For a derivative of this compound, an X-ray crystal structure would:

Definitively confirm the connectivity and substitution pattern, including the exact position of the fluorine atom on the aromatic ring.

Reveal the precise geometry of the dihydroisoquinoline ring system, indicating its conformation (e.g., half-chair).

Provide information on intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking.

While a crystal structure for the parent this compound is not reported in the searched literature, this technique remains the gold standard for absolute structural proof if a crystalline derivative were to be synthesized.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=N Stretch: A strong absorption band characteristic of the imine functional group, typically found in the region of 1690-1640 cm⁻¹. For 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate, this peak is observed at 1664 cm⁻¹. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

C-F Stretch: A strong absorption band for the carbon-fluorine bond, usually located in the 1400-1000 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

Table 5: Key Infrared (IR) Spectroscopy Data for 8-Fluoro-3,4-dihydroisoquinoline Hydrochloride Hydrate

Functional Group Wavenumber (ν, cm⁻¹) Description
O-H Stretch 3471 Broad, from water of hydration
C=N Stretch 1664 Strong, imine group

Data sourced from Bakonyi et al., 2017. mdpi.com

Optical Properties and Photophysical Studies (e.g., Fluorescence)

The investigation of the optical and photophysical properties of this compound and its derivatives is an emerging area of research, with studies beginning to shed light on their potential as fluorophores. The introduction of a fluorine atom at the 7-position of the dihydroisoquinoline core, combined with further derivatization, has been shown to yield compounds with interesting fluorescent characteristics.

Detailed research into a series of boroisoquinolines, which are synthesized from dihydroisoquinoline precursors, provides valuable insight into the photophysical behavior of these systems. nih.gov While direct studies on this compound itself are limited in the public domain, the analysis of its derivatives offers a strong foundation for understanding its intrinsic properties.

In a study focused on the synthesis and fluorescent properties of a new family of fluorophores called boroisoquinolines, a this compound was used as a starting material. nih.gov The resulting boroisoquinoline derivatives exhibited fluorescence in the range of 400-600 nm with notably large Stokes shifts, exceeding 100 nm. nih.gov The photophysical properties of these derivatives were extensively analyzed, and the data for several compounds are presented in the interactive table below.

It is important to note that the substitution on the isoquinoline (B145761) ring significantly influences the fluorescent properties. For instance, studies on 6,7-substituted 3,4-dihydroisoquinolines have shown that a hydroxyl group at the 7-position can lead to quenching or weakening of the fluorescence emission. scispace.com This suggests that the electronic nature of the substituent at this position plays a crucial role in the photophysical outcome.

Furthermore, the general photophysical behavior of nitrogen-containing heterocycles is influenced by factors such as protonation. The protonation of quinoline (B57606) and its derivatives has been observed to enhance fluorescence intensity. researchgate.net This phenomenon is attributed to the hindrance of the delocalization of the lone-pair electrons on the nitrogen atom upon protonation, which in turn reduces non-radiative decay pathways. researchgate.net

The exploration of dihydrothieno[2,3-c]isoquinolines as luminescent materials also provides relevant context. These studies demonstrate that modifications to the isoquinoline framework can lead to materials with tunable emission colors, primarily in the green to yellowish-green range, depending on the specific substituents. acs.org

While comprehensive photophysical data for the parent this compound is not yet widely available, the existing research on its derivatives strongly indicates that this scaffold holds promise for the development of novel fluorescent materials. The strategic placement of the fluorine atom, known to modulate electronic properties, combined with further functionalization, opens avenues for creating fluorophores with tailored absorption and emission characteristics.

Photophysical Data of Selected Boroisoquinoline Derivatives

Compoundλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
18a 39050659490.81
18b 39852058990.99
18c 38850259440.69
18d 38449659520.74
19a 37044848950.23
19b 37846250270.35

Data sourced from a study on boroisoquinoline synthesis and properties. nih.gov The compounds listed are derivatives of dihydroisoquinolines.

Theoretical and Computational Investigations of Fluorine Effects and Molecular Interactions

Density Functional Theory (DFT) Studies on Fluorinated Nitrogen Heterocycles

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of fluorinated nitrogen heterocycles. nih.govresearchgate.net These computational methods provide detailed insights that complement experimental findings.

Predictive Modeling of Molecular Electronic Structure

DFT calculations are instrumental in predicting the molecular electronic structure of compounds like 7-Fluoro-3,4-dihydroisoquinoline. These calculations can determine various electronic properties, including molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis. dntb.gov.ua For instance, the introduction of a fluorine atom, a highly electronegative element, significantly perturbs the electron distribution within the isoquinoline (B145761) ring system. acs.org This perturbation influences the molecule's reactivity, stability, and intermolecular interactions.

DFT studies on similar fluorinated quinoline (B57606) derivatives have shown that the fluorine substituent can alter the charge distribution, affecting the structural and vibrational parameters of the molecule. researchgate.net The geometry of the molecule can be optimized to its lowest energy state, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding the conformational preferences of the molecule.

Table 1: Predicted Electronic Properties of a Model Fluorinated Quinoline Derivative using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.7 eV
Dipole Moment3.2 D
Note: These are representative values for a model compound and would vary for this compound. Data is illustrative and based on general findings from DFT studies on similar molecules.

Mechanistic Elucidation of Fluorine-Involved Reactions

For example, in nucleophilic substitution reactions, the strong electron-withdrawing nature of fluorine can activate the aromatic ring, making it more susceptible to attack. mdpi.com DFT can model the approach of a nucleophile, the formation of the transition state, and the departure of the leaving group, providing a step-by-step visualization of the reaction mechanism. nih.gov These computational insights can help in optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Analysis of Non-Covalent Interactions Involving Fluorine

Fluorine's unique electronic properties give rise to a range of non-covalent interactions that are critical in determining the structure and function of molecules in various environments.

F...F Interactions and Cooperative Effects with Other Non-Covalent Forces

While often considered repulsive, under certain geometric arrangements, attractive fluorine-fluorine (F...F) interactions can occur. researchgate.net These interactions are a subject of ongoing research and are thought to play a role in the crystal packing of fluorinated organic compounds. dntb.gov.ua

C-F...N+ Interactions and Conformational Influences in N-Heterocycles

In N-heterocycles, the interaction between a carbon-fluorine (C-F) bond and a positively charged nitrogen atom (N+) can have significant conformational implications. nih.gov This interaction, a type of ion-dipole interaction, can influence the preferred three-dimensional arrangement of the molecule. The fluorine atom, being highly electronegative, creates a dipole moment in the C-F bond, which can then interact favorably with the positive charge on the nitrogen.

F...π Interactions in Aromatic Systems

Fluorine atoms can engage in stabilizing interactions with the electron-rich π-systems of aromatic rings, known as F...π interactions. researchgate.netnih.gov These interactions are primarily electrostatic in nature, arising from the interaction between the partially negative fluorine atom and the quadrupole moment of the aromatic ring. researchgate.net

The strength of the F...π interaction is dependent on the electronic nature of the aromatic system; more electron-deficient aromatic rings lead to stronger interactions. researchgate.netnih.gov In the context of this compound, the fluorine at the 7-position can potentially interact with the π-system of its own or a neighboring molecule's aromatic ring, influencing crystal packing and molecular aggregation. acs.org Computational studies have been instrumental in quantifying the energetics of these interactions and understanding their geometric preferences. researchgate.net

Stereoelectronic Theory Applied to Fluorinated Dihydroisoquinolines

Stereoelectronic effects are orbital-based interactions that dictate the geometry, stability, and reactivity of a molecule by governing the spatial arrangement of its electrons. wikipedia.org In fluorinated molecules like this compound, these effects provide a powerful tool for controlling molecular conformation. Unlike purely steric arguments, stereoelectronic models invoke stabilizing orbital overlaps, primarily hyperconjugation, to explain conformational preferences. nih.govresearchgate.net

The gauche effect is a well-documented stereoelectronic phenomenon where a conformation with adjacent, electronegative substituents oriented at a dihedral angle of approximately 60° (gauche) is favored over the anti-periplanar (180°) conformation, despite potential steric hindrance. researchgate.net For fluorine, this effect is particularly pronounced and is primarily driven by hyperconjugation. rsc.orgresearchgate.net

The prevailing explanation for the fluorine gauche effect is a stabilizing donation of electron density from a filled bonding orbital (the donor) into an adjacent empty antibonding orbital (the acceptor). nih.govresearchgate.net In a system like the fluorinated alkyl chain within the dihydroisoquinoline ring, the key interaction is the overlap between a σC-H bonding orbital and the low-lying σC-F antibonding orbital. This σC-H → σC-F interaction is maximized when the orbitals are anti-periplanar to each other, which forces the substituents (H and F) into a gauche arrangement. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is a computational method that can quantify the energy of these interactions, confirming hyperconjugation as the driving force. rsc.org While electrostatics play a role, hyperconjugation is often the dominant factor dictating the gauche preference in many fluorinated systems. rsc.orgnih.gov

Table 2: Key Hyperconjugative Interaction in the Fluorine Gauche Effect
Donor OrbitalAcceptor OrbitalInteraction TypeResulting ConformationPrimary Reference
σC-H (Filled Bonding)σ*C-F (Empty Antibonding)Stabilizing 2-electron interactionGauche nih.govresearchgate.netresearchgate.net

The stereoelectronic principles of the gauche effect can be harnessed for precise conformational control in molecular design. nih.govresearchgate.net By strategically placing a fluorine atom on the 3,4-dihydroisoquinoline (B110456) core, chemists can influence the puckering of the partially saturated ring. Fluorine's small size and high electronegativity make it an ideal "conformational steering group." nih.gov

In the dihydro- portion of this compound, the fluorine atom itself is on the aromatic ring and does not directly participate in a classic gauche effect within the saturated ring. However, its powerful electron-withdrawing nature influences the entire electronic landscape of the molecule. If fluorine were placed on the saturated ring (e.g., at C-4), the σC-H → σ*C-F hyperconjugative interaction would enforce a specific torsional angle, thereby locking the ring into a preferred conformation. This control is a delicate balance between the stabilizing hyperconjugative interactions and destabilizing steric or electrostatic repulsions. swarthmore.edu This strategy allows for the preorganization of molecules into well-defined shapes to optimize their interaction with biological targets or to direct the stereochemical outcome of a reaction. nih.govresearchgate.net

Strategic Utility of 7 Fluoro 3,4 Dihydroisoquinoline As a Chemical Building Block

Synthesis of Complex Polycyclic Systems (e.g., Tricyclic Fused Systems, Benzoquinolizidines)

The rigid framework of 7-fluoro-3,4-dihydroisoquinoline makes it an excellent synthon for the construction of elaborate polycyclic systems. The inherent reactivity of the cyclic imine moiety is frequently exploited in cyclization and annulation reactions to build additional rings onto the dihydroisoquinoline core.

One prominent strategy involves the reaction of dihydroisoquinolines with anhydrides to form fused polyheterocycles containing a bridgehead nitrogen atom. nih.gov For instance, the Castagnoli–Cushman reaction between a 3,4-dihydroisoquinoline (B110456) and a suitable anhydride (B1165640) can yield tricyclic fused systems like benzo[a]quinolizidinones in a single step. nih.gov This approach is versatile, allowing for the creation of various heterocyclic frameworks, including oxygen and sulfur analogs, by selecting the appropriate anhydride. nih.gov The reaction proceeds by heating the components, typically in a solvent like xylene, to form two new stereocenters in the product. nih.gov

Another powerful method is the Pomeranz–Fritsch–Bobbitt cyclization, which can be used to construct tetracyclic tetrahydroisoquinoline derivatives from precursors derived from dihydroisoquinolines. beilstein-journals.orgmdpi.com This domino reaction sequence enables the formation of complex, bridged systems such as 7,12-dihydro-6,12-methanodibenzo[c,f]azocines. beilstein-journals.org The fluorine substituent on the aromatic ring is well-tolerated in these transformations, allowing for the generation of fluorinated polycyclic frameworks with potential applications in drug discovery. The synthesis of these complex tricyclic and tetracyclic molecules from relatively simple starting materials highlights the efficiency of cascade or domino reactions in modern organic synthesis. beilstein-journals.orgnih.gov

Table 1: Examples of Polycyclization Reactions Involving Dihydroisoquinoline Scaffolds

Reaction Type Reactants Product Type Key Features
Castagnoli–Cushman Reaction 3,4-Dihydroisoquinoline, Cyclic Anhydride (e.g., Glutaric Anhydride) Benzo[a]quinolizidinone One-step synthesis of tricyclic fused systems; forms bridgehead nitrogen atom. nih.gov
Pomeranz–Fritsch–Bobbitt Cyclization N-Substituted Aminoacetaldehyde Acetal (B89532) Tetracyclic Tetrahydroisoquinoline (e.g., Isopavine-type) Domino reaction leading to complex bridged systems; tolerates various substituents. beilstein-journals.orgmdpi.com

Preparation of Substituted Dihydroisoquinoline and Tetrahydroisoquinoline Libraries

The this compound scaffold is an ideal starting point for generating libraries of substituted dihydro- and tetrahydroisoquinolines. nih.govacs.org These libraries are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing chemists to systematically explore chemical space. organic-chemistry.org

The imine (C=N) double bond in this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. This reaction provides a straightforward method to introduce a wide variety of substituents at the C-1 position, leading to 1-substituted-7-fluoro-1,2,3,4-tetrahydroisoquinolines. mdpi.comresearchgate.net

Furthermore, the fluorine atom at the 7-position can be exploited. While fluorine itself is often desired in the final molecule, in other cases it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups. For the analogous 8-fluoro-3,4-dihydroisoquinoline (B12937770), the fluorine atom is activated by the imine group towards substitution by amines, enabling the synthesis of 8-amino-3,4-dihydroisoquinolines. mdpi.comresearchgate.net A similar reactivity pattern can be anticipated for the 7-fluoro isomer.

Subsequent reduction of the imine bond in the substituted dihydroisoquinolines readily yields the corresponding tetrahydroisoquinoline derivatives. Common reducing agents like sodium borohydride (B1222165) are effective for this transformation. mdpi.comnih.gov The combination of these synthetic routes allows for the creation of a diverse grid of compounds with substitutions at various positions. Microwave-assisted protocols have also been developed to accelerate the synthesis of these libraries, significantly reducing reaction times compared to conventional heating methods. organic-chemistry.orgorganic-chemistry.org

Table 2: Synthetic Strategies for Library Generation from this compound

Position of Substitution Reaction Type Reagents Resulting Scaffold
C-1 Nucleophilic Addition Organolithium or Grignard Reagents (R-Li / R-MgBr) 1-Substituted-7-fluoro-3,4-dihydroisoquinoline
C=N bond Reduction Sodium Borohydride (NaBH₄) 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
N-2 Reductive Amination / Alkylation Aldehyde/Ketone + Reducing Agent / Alkyl Halide N-Substituted-7-fluoro-1,2,3,4-tetrahydroisoquinoline
C-7 Nucleophilic Aromatic Substitution (SNAr) Amines, Thiols, etc. 7-Substituted-3,4-dihydroisoquinoline

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. The 3,4-dihydroisoquinoline scaffold, including its 7-fluoro derivative, is an excellent substrate for MCRs, enabling rapid generation of molecular complexity from simple precursors.

A notable example is the Petasis reaction, a three-component reaction involving an amine, a boronic acid, and an aldehyde. beilstein-journals.org By using an aminoacetaldehyde acetal derived from a substituted benzylamine, a glyoxylic acid, and a boronic acid, complex amino acid precursors can be formed. These precursors, containing the core structure needed for the dihydroisoquinoline ring, can then undergo subsequent cyclization reactions, such as the Pomeranz–Fritsch–Bobbitt cyclization, to yield elaborate tetracyclic tetrahydroisoquinoline systems. beilstein-journals.org This combination of an MCR with a subsequent cyclization provides a powerful and convergent route to complex scaffolds that would otherwise require lengthy, linear synthetic sequences.

The versatility of dihydroisoquinolines in reactions like the Castagnoli–Cushman protocol further demonstrates their utility in MCR-like transformations for building fused polyheterocyclic systems. nih.gov The ability to use this compound and its derivatives in such reactions allows for the efficient incorporation of the fluorinated isoquinoline (B145761) motif into a wide array of structurally diverse and complex molecules. researchgate.net

Conclusion and Future Directions in 7 Fluoro 3,4 Dihydroisoquinoline Research

Summary of Key Advances in Synthesis and Reactivity

The construction of the 7-fluoro-3,4-dihydroisoquinoline core has been effectively achieved through established synthetic protocols, most notably the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org These methods, which typically start from appropriately fluorinated phenylethylamines, have been refined to improve yields and expand the range of compatible substrates. organic-chemistry.orgnih.gov A notable synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), a constitutional isomer, was achieved via a directed ortho-lithiation strategy, highlighting the potential for regioselective synthesis. mdpi.com

The reactivity of this compound is largely dictated by the interplay between the imine functionality and the fluorine-substituted aromatic ring. The fluorine atom modulates the electronic properties of the benzene (B151609) ring, influencing its susceptibility to further functionalization. researchgate.netbeilstein-journals.org The imine bond is a versatile handle for transformations such as reduction to form 7-fluoro-1,2,3,4-tetrahydroisoquinolines or the addition of various nucleophiles to the C1 position. nih.govfishersci.comnih.gov

Unexplored Methodologies for Site-Selective Fluorination on the Dihydroisoquinoline Scaffold

A significant frontier in the chemistry of this compound is the development of methods for the direct, site-selective introduction of fluorine onto the dihydroisoquinoline skeleton. rsc.org Current synthetic approaches predominantly rely on starting materials that already contain fluorine. researchgate.netrsc.org The advent of late-stage fluorination techniques would provide a more convergent and flexible strategy for accessing diverse fluorinated analogues. rsc.orgnih.gov

Promising areas for exploration include transition-metal-catalyzed C-H fluorination. rsc.orgresearchgate.net Palladium, copper, and silver-based catalytic systems have demonstrated success in the fluorination of other N-heterocycles and could potentially be adapted for the dihydroisoquinoline core. rsc.org For instance, methods developed for the C2-selective fluorination of quinolines using AgF2 could be investigated. acs.org Another avenue is the use of electrophilic fluorinating reagents like Selectfluor®, possibly in conjunction with directing groups, to control the position of fluorination. researchgate.netnih.gov

Emerging Directions in Computational Chemistry for Elucidating Fluorine Effects

Computational chemistry offers a powerful lens through which to understand the profound effects of fluorine substitution on the dihydroisoquinoline scaffold. researchgate.netnih.gov Density Functional Theory (DFT) and other computational methods can be employed to dissect the influence of the fluorine atom on molecular properties such as:

Electronic Structure and Reactivity: How the C7-F bond alters the electron distribution and, consequently, the regioselectivity of further chemical transformations. nih.gov

Conformational Preferences: The impact of fluorine on the puckering of the dihydro- and corresponding tetrahydroisoquinoline rings. beilstein-journals.org

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for biological activity. nih.gov

Such computational studies can rationalize experimental observations and guide the design of new derivatives with optimized properties. researchgate.netnih.gov For example, DFT calculations have been used to study the non-linear optical properties of isoquinoline (B145761) derivatives and to understand the interactions of fluorinated chemosensors. nih.govnih.gov

Potential for Novel Scaffold Construction and Chemical Probe Development

The this compound framework is a versatile building block for the synthesis of novel and more complex molecular architectures. nih.govrsc.org The reactive sites on the molecule provide opportunities for diversification, leading to the construction of fused heterocyclic systems or their incorporation into larger, more intricate structures. nih.govnih.gov

Furthermore, the presence of the fluorine atom makes this compound an excellent candidate for the development of chemical probes. mdpi.com The 19F nucleus is a superb handle for NMR spectroscopy, allowing for the sensitive detection of binding events and conformational changes in biological systems. mdpi.com A this compound-based probe could be designed to report on its interaction with a target protein or other biomolecule. google.com Additionally, the fluorine atom can be used to block sites of metabolism, thereby enhancing the in vivo stability of such probes. google.com The development of fluorescent isoquinoline derivatives also opens up possibilities for their use in imaging applications. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 7-fluoro-3,4-dihydroisoquinoline with high purity and yield?

To synthesize this compound, researchers often employ cyclization reactions of fluorinated precursors. For example, adapting methods from related fluorinated isoquinolines (e.g., 6-fluoro derivatives), reductive amination or Pictet-Spengler reactions under acidic conditions can be effective . Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Reflux conditions (e.g., 80–100°C) to drive the reaction to completion.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm fluorine substitution patterns and dihydroisoquinoline backbone integrity. Fluorine’s deshielding effects are critical for distinguishing positional isomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of NH stretching (3100–3300 cm⁻¹) and aromatic C-F bonds (1100–1200 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .

Q. What preliminary biological activity data exist for this compound derivatives?

Early studies on fluorinated dihydroisoquinolines suggest potential bioactivity in:

  • Receptor binding : Fluorine enhances lipophilicity and binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Antimicrobial screening : Fluorine substitution at the 7-position may improve membrane permeability, as seen in related 4,7-dichloroquinoline derivatives .
  • In vitro assays : Test for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays) to prioritize compounds for further study .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal:

  • Positional effects : Fluorine at the 7-position increases metabolic stability compared to 6- or 8-fluoro analogs due to reduced steric hindrance in enzyme binding pockets .
  • Electronic tuning : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position enhance electrophilic reactivity, potentially improving target engagement .
  • Hybrid scaffolds : Conjugation with heterocycles (e.g., triazolo-isoquinolines) can modulate selectivity, as demonstrated in related compounds .

Q. What strategies mitigate stability issues (e.g., oxidation, hydrolysis) in this compound during storage or biological assays?

  • Storage conditions : Lyophilization and storage under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydro ring .
  • Prodrug design : Masking the NH group with acetyl or tert-butyloxycarbonyl (Boc) protections improves stability in aqueous media .
  • pH optimization : Buffered solutions (pH 6–7) minimize hydrolysis of the fluorine substituent .

Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?

  • Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) .
  • DFT calculations : Assess electronic effects of substituents on aromatic ring reactivity and frontier molecular orbitals (FMOs) .
  • ADMET prediction : Tools like SwissADME evaluate permeability, solubility, and cytochrome P450 interactions early in development .

Q. How should researchers resolve contradictions in synthetic yield data across literature sources?

  • Reproducibility checks : Replicate reported methods (e.g., Freter’s 1970 cyclization ) while controlling variables like solvent purity and catalyst batch.
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
  • Advanced analytics : Employ HPLC-MS to detect trace impurities or side products that may skew yield calculations .

Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., plasma, cell lysates)?

  • LC-MS/MS : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak separation and sensitivity .
  • Internal standards : Deuterated analogs (e.g., 7-fluoro-d₄-3,4-dihydroisoquinoline) correct for matrix effects .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.